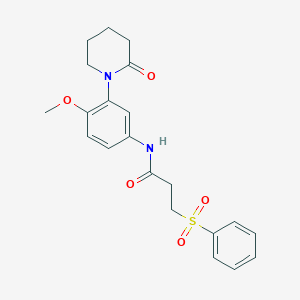

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Übersicht

Beschreibung

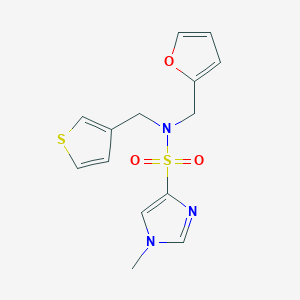

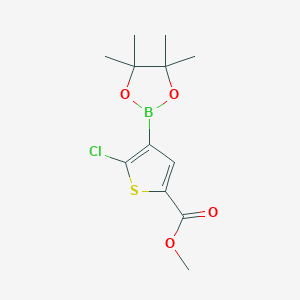

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 92972-76-4. It has a molecular weight of 236.66 and its IUPAC name is ethyl 4-chloro [1,6]naphthyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid compound. It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Naphthyridine Derivatives

Microwave-assisted Synthesis : Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a close derivative, was synthesized via a microwave-assisted method, highlighting a simplified process that reduces reaction time and steps. This compound is crucial for preparing naphthyridone derivatives known for their broad spectrum of biological activity (Leyva-Ramos et al., 2017).

Novel Azetidinones and Triazolines Synthesis : Ethyl 1,8-naphthyridin-2-one-3-carboxylate, upon reaction with various anilines, facilitated the synthesis of N-aryl-1,8-naphthyridin-2-one-3-carboxamides, which upon further reactions yielded novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and triazolo[4,3-a][1,8]naphthyridines. These compounds exhibited significant antibacterial activity, underscoring their potential in antimicrobial research (Mogilaiah et al., 2003).

Ligand Synthesis for Metal Complexes : The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety was achieved through Pfitzinger-type chemistry. These ligands are notable for their application in promoting lower energy electronic absorption in metal complexes and offering a tether for anchoring to semiconductor surfaces, presenting a pathway for advanced material science research (Zong et al., 2008).

Antibacterial Activity

- Synthesis of 1,8-Naphthyridinyl-4-thiazolidinones : Ethyl 1,8-napthyridin-2-one-3-carboxylate was used as a precursor for synthesizing 1,8-naphthyridin-2-one-3-carboxylic acid hydrazides, which further reacted to produce 2-aryl-3-(1,8naphthyridin-2-one-3-carbonylamino)-4-thiazolidinones. These compounds were tested for their antibacterial efficacy against both gram-positive and gram-negative bacteria, indicating the potential of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate derivatives in developing new antimicrobial agents (Mogilaiah et al., 2001).

Safety and Hazards

Zukünftige Richtungen

1,6-Naphthyridines, including Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Future research could focus on correlating the synthesis of these compounds with their biological activity .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSJFNERBAGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2600960.png)

![N-(2,4-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2600965.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/no-structure.png)